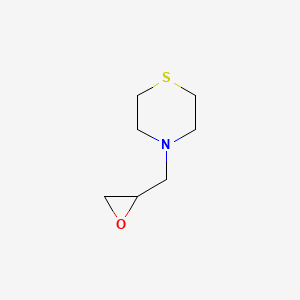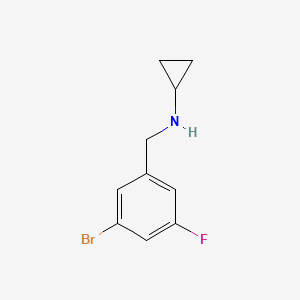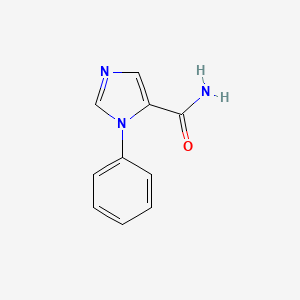![molecular formula C8H14N2 B1420339 3-[(Cyclobutylmethyl)amino]propanenitrile CAS No. 1095242-13-9](/img/structure/B1420339.png)
3-[(Cyclobutylmethyl)amino]propanenitrile
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-[(Cyclobutylmethyl)amino]propanenitrile is characterized by a nitrile group attached to a propane molecule, with a cyclobutylmethylamino group attached to the central carbon atom. The InChI code for this compound is 1S/C8H14N2/c9-5-2-6-10-7-8-3-1-4-8/h8,10H,1-4,6-7H2 .Physical And Chemical Properties Analysis
The physical form of this compound is liquid . It has a molecular weight of 138.21 . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
The compound 3-[(Cyclobutylmethyl)amino]propanenitrile can serve as a precursor or intermediate in the synthesis of various heterocyclic systems. For instance, 2-amino-2-alkyl(aryl)propanenitriles, which are structurally related to this compound, have been extensively used for the construction of imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These heterocyclic compounds have significant chemical and biological properties, making them valuable in the development of pharmaceuticals and other biologically active molecules (Drabina & Sedlák, 2012).
Antimicrobial Activity
A related compound, 2-arylhydrazononitriles, has been employed in the synthesis of a wide variety of heterocyclic substances, demonstrating promising antimicrobial activities against various bacteria and yeast. This showcases the potential of nitrile-containing compounds in contributing to the development of new antimicrobial agents (Behbehani et al., 2011).
Intramolecular Interactions
Theoretical studies on nitriles, including compounds like this compound, have investigated intramolecular hydrogen bonds and anomeric effects. These studies provide insights into the stability and geometric properties of nitriles, which are essential for understanding their reactivity and potential applications in synthetic chemistry (Fernández, Vázquez, & Ríos, 1992).
Catalytic Applications
Copper-catalyzed intermolecular azidocyanation of aryl alkenes using 3-amino-propanenitriles has been developed, illustrating the use of these compounds in catalytic transformations. This method enables the synthesis of α-azido-propanenitriles, which are valuable intermediates in organic synthesis for constructing more complex molecules, including 3-amino-2-arylpropanoic acids (Xu et al., 2014).
Safety and Hazards
The safety information for 3-[(Cyclobutylmethyl)amino]propanenitrile includes several hazard statements: H302, H312, H314, H332, H335 . These indicate that the compound is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and contact with skin and eyes, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-(cyclobutylmethylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c9-5-2-6-10-7-8-3-1-4-8/h8,10H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARFCDTUMALQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid](/img/structure/B1420259.png)
![N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420261.png)
![2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420262.png)
![(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B1420266.png)

![1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one](/img/structure/B1420269.png)

![Octahydrocyclopenta[b]morpholine](/img/structure/B1420273.png)



![2-chloro-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1420278.png)
